molecular formula C22H24N4O6S B2383257 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide CAS No. 904268-19-5

4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide

Cat. No.: B2383257
CAS No.: 904268-19-5
M. Wt: 472.52
InChI Key: XZRWSCSRJGTVPR-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide is a complex organic compound, notable for its intricate molecular structure that incorporates a spiro-ring system, phenylsulfonyl moiety, and an acetamido group. This compound is of interest in various fields including organic synthesis, pharmaceutical research, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Preparation of 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide generally involves multi-step organic synthesis:

  • The synthesis starts with the construction of the spiro-ring system, typically via a cyclization reaction involving an appropriate diamine and a carbonyl-containing compound.

  • Subsequent sulfonation introduces the phenylsulfonyl group.

  • The acetamido group is incorporated via an amidation reaction, often using acetic anhydride or acetyl chloride.

  • The final step involves the formation of the benzamide group.

Industrial Production Methods:

On an industrial scale, the synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Key factors include:

  • Controlled temperatures and pressures.

  • Use of efficient catalysts to speed up the reactions.

  • Solvent selection to maximize solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions:

The compound can undergo various chemical reactions:

  • Oxidation: Typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using agents such as lithium aluminum hydride (LAH).

  • Substitution Reactions: Electrophilic or nucleophilic substitution can occur at specific sites on the molecule.

Common Reagents and Conditions:

  • Oxidation: Performed in acidic or basic conditions, depending on the specific reaction.

  • Reduction: Often carried out in anhydrous conditions to avoid unwanted side reactions.

  • Substitution: Conditions vary widely but often involve solvents like acetonitrile or dimethylformamide (DMF) to enhance reactivity.

Major Products:

  • Oxidation Products: Depending on the site of oxidation, products may include sulfoxides or sulfones.

  • Reduction Products: Typically include secondary amines or alcohols.

  • Substitution Products: Vary based on the substituent introduced, resulting in a wide array of derivatives.

Scientific Research Applications

Chemistry:

In chemistry, the compound serves as a building block for creating more complex molecules. It is used in the design of novel organic synthesis routes and as a starting material for new chemical entities.

Biology and Medicine:

The compound shows promise in medicinal chemistry for developing potential drug candidates due to its unique molecular features. It has been studied for its activity against various biological targets, including enzymes and receptors.

Industry:

In industrial applications, it is utilized in materials science for the synthesis of novel polymers and advanced materials with specific properties.

Mechanism of Action

When compared to similar compounds, 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide stands out due to:

  • Its unique spiro-ring structure, which imparts distinctive chemical reactivity.

  • The presence of the phenylsulfonyl group, enhancing its potential as a pharmaceutical agent.

  • The acetamido and benzamide groups, which provide versatile points for chemical modification.

Comparison with Similar Compounds

  • 4-(2-Oxo-2-(4-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide

  • 4-(2-Oxo-2-(4-(chlorosulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide

  • 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propionamido)benzamide

This overview should provide a comprehensive insight into the compound, its synthesis, reactions, applications, and how it compares to similar entities

Properties

IUPAC Name

4-[[2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c23-19(27)16-6-8-17(9-7-16)24-20(28)21(29)25-12-10-22(11-13-25)26(14-15-32-22)33(30,31)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRWSCSRJGTVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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